molecular formula C22H18FN3O7 B12406928 [(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate

[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate

Cat. No.: B12406928
M. Wt: 455.4 g/mol
InChI Key: SOZGXMUHAJPVIB-JUXQCZEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a benzoyloxy group, a triazinyl group, and a fluorooxolan ring, making it a subject of interest for researchers.

Preparation Methods

The synthesis of [(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate involves multiple steps. The synthetic route typically starts with the preparation of the oxolan ring, followed by the introduction of the fluoro group. The triazinyl group is then added through a series of reactions involving triazine derivatives. Finally, the benzoyloxy group is introduced via esterification reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate can be compared with similar compounds such as trifluorotoluene . While both compounds contain fluorine atoms, this compound has a more complex structure, leading to different chemical properties and applications. Other similar compounds include various triazinyl derivatives and benzoyloxy compounds, each with unique features and uses.

Properties

Molecular Formula

C22H18FN3O7

Molecular Weight

455.4 g/mol

IUPAC Name

[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C22H18FN3O7/c23-17-18(33-21(29)14-9-5-2-6-10-14)15(12-31-20(28)13-7-3-1-4-8-13)32-19(17)26-22(30)25-16(27)11-24-26/h1-11,15,17-19H,12H2,(H,25,27,30)/t15-,17-,18?,19-/m1/s1

InChI Key

SOZGXMUHAJPVIB-JUXQCZEQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C(=O)NC(=O)C=N3)F)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C(=O)NC(=O)C=N3)F)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.